molecular formula C7H8ClNO B582642 N-(2-Chloro-4-methylphenyl)hydroxylamine CAS No. 146019-40-1

N-(2-Chloro-4-methylphenyl)hydroxylamine

Cat. No. B582642
CAS RN: 146019-40-1
M. Wt: 157.597
InChI Key: JKEASQQNYPEMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4-methylphenyl)hydroxylamine is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.597 .

Scientific Research Applications

Herbicidal Applications

N-(2-Chloro-4-methylphenyl)hydroxylamine derivatives have been synthesized and investigated for their herbicidal properties. The synthesis involved the creation of 2-alkyl(dialkyl)amino-4-chloro-sym-triazine derivatives of hydroxylamine, N-methylhydroxylamine, and N-phenylhydroxylamine. The thermal and catalytic polycondensation of these derivatives has been studied, revealing the formation of linear polycondensates and the liberation of hydrogen chloride (Mel'nikova & Baskakov, 1971).

Aromatic Substitution and Nitrene Formation

In the field of organic chemistry, N-(2-Chloro-4-methylphenyl)hydroxylamine has been used to study aromatic substitution processes. For instance, substitution of benzene by N-benzene and N-(4-methylbenzenesulfonyl)hydroxylamines was observed in the presence of phosphorous pentoxide. This study postulated the formation of nitrene intermediates to account for the resulting products (Potts, Kutz & Nachod, 1975).

Potential in Drug Design

While avoiding specifics about drug use and dosage, it's notable that the structure of N-(2-Chloro-4-methylphenyl)hydroxylamine and its derivatives have been evaluated for potential medical applications. For instance, isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally similar, have been synthesized and evaluated for dopamine D-1 antagonist activity, suggesting a potential role in the design of drugs targeting neurological pathways (Riggs, Nichols, Foreman & Truex, 1987).

Promoting Effect in Synthesis

N-(2-Chloro-4-methylphenyl)hydroxylamine has also been a focus in studies aiming to optimize synthetic chemical reactions. For instance, a study demonstrated the promoting effect of ethanol on the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system, highlighting the selective nature of this reaction and the potential for increased efficiency in the production of specific hydroxylamine derivatives (Liu, Wang, Hao & Jiang, 2011).

Safety And Hazards

The safety data sheet for a related compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals, toxic if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-7(9-10)6(8)4-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEASQQNYPEMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669139
Record name 2-Chloro-N-hydroxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-methylphenyl)hydroxylamine

CAS RN

146019-40-1
Record name 2-Chloro-N-hydroxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.